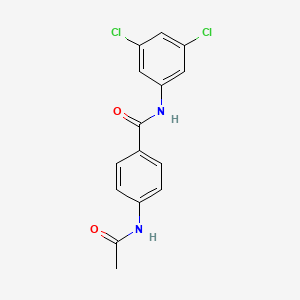

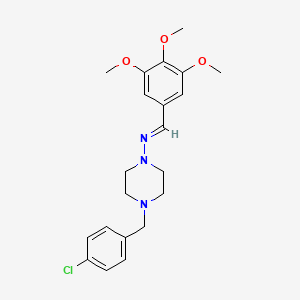

4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide often involves intricate organic synthesis techniques. For instance, the synthesis of related compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide involved selective inhibition of histone deacetylases, indicating a complex synthetic pathway that could be relevant for our compound of interest (Zhou et al., 2008). Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showcases the intricate steps involved in constructing such molecules, which could provide insights into the synthesis of 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure analysis of compounds akin to 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide, such as 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, involves detailed characterization techniques including spectroscopic methods and X-ray diffraction studies. These analyses reveal the intricate molecular geometries and intermolecular interactions crucial for understanding the compound's chemical behavior (Geetha et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are often studied through their involvement in various chemical reactions. For example, the Bischler-Napieralski reaction has been used to synthesize related compounds, providing insights into the potential reactivity pathways that 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide might undergo (Browne et al., 1981).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Studies similar to those conducted on compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate provide valuable data on the physical characteristics that could be extrapolated to 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide (Kranjc et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties of 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide involves examining its reactivity, stability, and interaction with various chemical reagents. Studies on similar compounds, such as the investigation of the modulation of histone acetylation by related benzamide derivatives, can shed light on the chemical behavior and potential applications of our compound of interest (Kraker et al., 2003).

Scientific Research Applications

Anti-Acetylcholinesterase Activity

- Piperidine derivatives with substituted benzamide moieties, such as 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substitution in the benzamide with bulky moieties significantly increases activity, and certain derivatives have shown potent inhibition of acetylcholinesterase, highlighting potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Modulation of Histone Acetylation

- Studies have demonstrated that certain derivatives of 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide, such as CI-994, act as histone deacetylase (HDAC) inhibitors. This leads to histone hyperacetylation in cells and suggests a mechanism for its antitumor activity, potentially beneficial in cancer treatment (Kraker et al., 2003).

Anticonvulsant Properties

- The compound has been studied for its anticonvulsant activities. N-(substituted)-4-aminobenzamides, including 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide, have shown effectiveness against seizures in animal models. This suggests potential applications in the development of new anticonvulsant drugs (Afolabi & Okolie, 2013).

Antitumor Activity

- Compounds like CI-994, a derivative of 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide, have shown significant antitumor activity in preclinical studies. It has displayed effectiveness against a range of solid tumors, suggesting its potential as an antitumor agent (LoRusso et al., 2004).

Other Applications

- Derivatives of 4-(acetylamino)-N-(3,5-dichlorophenyl)benzamide have also been explored for various other applications, including the synthesis of novel compounds with potential anticancer properties and the study of their interactions with specific enzymes (Fahim & Shalaby, 2019).

properties

IUPAC Name |

4-acetamido-N-(3,5-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c1-9(20)18-13-4-2-10(3-5-13)15(21)19-14-7-11(16)6-12(17)8-14/h2-8H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRXPWTVZBETIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)

![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)

![2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide](/img/structure/B5513117.png)

![2-[(1,3-benzoxazol-2-ylamino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513122.png)

![3-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513123.png)

![N-[2-(dimethylamino)ethyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5513149.png)